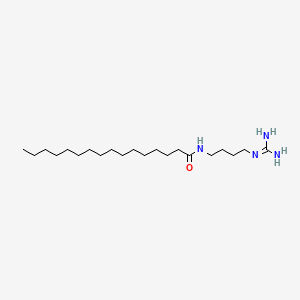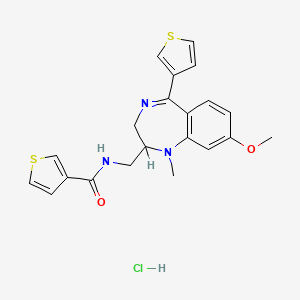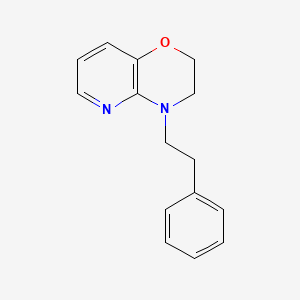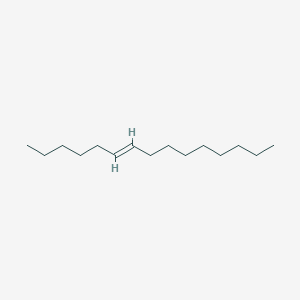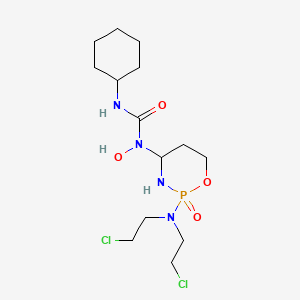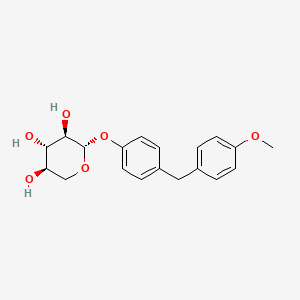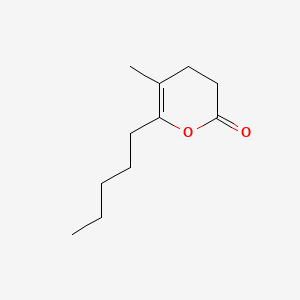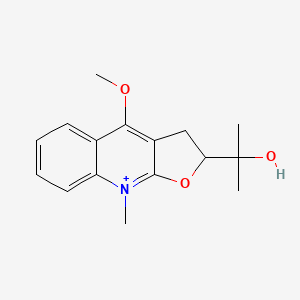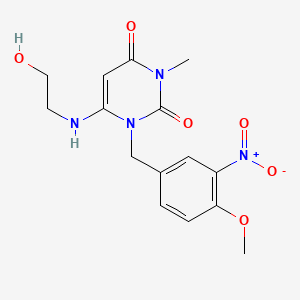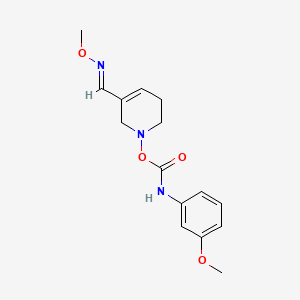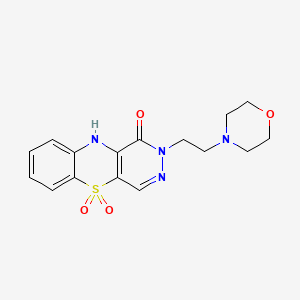
1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-2-(2-(4-morpholinyl)ethyl)-, 5,5-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-2-(2-(4-morpholinyl)ethyl)-, 5,5-dioxide is a complex organic compound with a molecular formula of C16H18N4O4S This compound is characterized by its unique structure, which includes a pyridazine ring fused to a benzothiazine ring, and a morpholine moiety attached via an ethyl linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-2-(2-(4-morpholinyl)ethyl)-, 5,5-dioxide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The initial step involves the formation of the pyridazine ring through the condensation of appropriate hydrazine derivatives with diketones or dicarboxylic acids under acidic or basic conditions.
Fusion with Benzothiazine: The pyridazine ring is then fused with a benzothiazine ring through cyclization reactions, often involving sulfur-containing reagents and catalysts.
Introduction of the Morpholine Moiety: The morpholine group is introduced via nucleophilic substitution reactions, where the ethyl linker is attached to the nitrogen atom of the morpholine ring.
Oxidation to Form Dioxide: The final step involves the oxidation of the compound to introduce the dioxide group, typically using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-2-(2-(4-morpholinyl)ethyl)-, 5,5-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can undergo further oxidation reactions, leading to the formation of higher oxides or sulfoxides.
Reduction: Reduction reactions can convert the dioxide group to sulfide or thiol derivatives.
Substitution: The morpholine moiety can be substituted with other nucleophiles under appropriate conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids, and other strong oxidizers.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Nucleophiles: Amines, alcohols, and thiols for substitution reactions.
Catalysts: Transition metal catalysts such as palladium, platinum, and nickel for cyclization and hydrogenation reactions.
Major Products
Applications De Recherche Scientifique
1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-2-(2-(4-morpholinyl)ethyl)-, 5,5-dioxide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mécanisme D'action
The mechanism of action of 1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-2-(2-(4-morpholinyl)ethyl)-, 5,5-dioxide involves its interaction with various molecular targets and pathways. The compound’s reactivity is largely attributed to the presence of the dioxide group, which can participate in redox reactions and form reactive intermediates. These intermediates can interact with biological macromolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one: Lacks the morpholine moiety and dioxide group, resulting in different chemical properties and reactivity.
2,10-Dihydro-2-(2-(4-morpholinyl)ethyl)-1H-pyridazino(4,5-b)(1,4)benzothiazin-1-one: Similar structure but without the dioxide group, affecting its redox properties.
1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 5,5-dioxide: Lacks the morpholine moiety, leading to different biological activities and applications.
Uniqueness
The uniqueness of 1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-2-(2-(4-morpholinyl)ethyl)-, 5,5-dioxide lies in its combination of a pyridazine-benzothiazine fused ring system, a morpholine moiety, and a dioxide group
Propriétés
Numéro CAS |
126598-44-5 |
|---|---|
Formule moléculaire |
C16H18N4O4S |
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
2-(2-morpholin-4-ylethyl)-5,5-dioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-1-one |
InChI |
InChI=1S/C16H18N4O4S/c21-16-15-14(25(22,23)13-4-2-1-3-12(13)18-15)11-17-20(16)6-5-19-7-9-24-10-8-19/h1-4,11,18H,5-10H2 |
Clé InChI |
CPNGYFJHLVKIOL-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCN2C(=O)C3=C(C=N2)S(=O)(=O)C4=CC=CC=C4N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[[[1-Oxo-3-[[2-(2-oxoimidazolidin-1-YL)ethyl]amino]propyl]amino]methyl]acrylamide](/img/structure/B15183710.png)

